3-Nitrotriazole Amides Exhibit Superior Anti-T. brucei Potency with Reduced Cytotoxicity Versus 2-Nitroimidazole Congeners
Amide derivatives synthesized from the 3-nitrotriazole-adamantane carboxylic acid scaffold (compounds 6a–f) were directly compared with 2-nitroimidazole-based amides (compounds 3a–c, 4a–c, 5a,b) in the same study. The 3-nitrotriazolyl amide 6e showed an IC₅₀ of 0.24 ± 0.01 μM against bloodstream-form T. brucei with a selectivity index (SI) of 96 relative to L6 rat skeletal myoblast cells, whereas the 2-nitroimidazole reverse amide 5a was six-fold more potent than its corresponding 2-nitroimidazole amide 3c but still did not match the broad SI profile of the nitrotriazoles [1]. The authors concluded that the adamantane nitrotriazoles were in general more potent and less toxic than their congeneric nitroimidazoles [1].
| Evidence Dimension | T. brucei bloodstream-form IC₅₀ and Selectivity Index (L6 cells IC₅₀ / T. brucei IC₅₀) |
|---|---|
| Target Compound Data | 6e: IC₅₀ = 0.24 ± 0.01 μM, SI = 96; 6f: IC₅₀ = 0.14 ± 0.02 μM, SI = 134; 6d: IC₅₀ = 0.18 ± 0.05 μM, SI = 123 [1] |
| Comparator Or Baseline | 2-nitroimidazole amides 3a–c and 4a–c (quantitative IC₅₀ values not explicit in available text for individual imidazoles; class-level potency comparison reported); nitrofuran 2b: IC₅₀ = 0.017 ± 0.003 μM, SI = 95; fexinidazole (Fxd): IC₅₀ = 2.4 ± 0.2 μM; nifurtimox (Nfx): IC₅₀ = 4.4 ± 0.7 μM [1] |
| Quantified Difference | 6f is approximately 17-fold more potent than fexinidazole and 31-fold more potent than nifurtimox. SI of 6d (123) and 6f (134) exceed that of nitrofuran 2b (SI = 95). Authors report nitrotriazoles are 'more potent and less toxic than congeneric nitroimidazoles' [1]. |
| Conditions | In vitro bloodstream-form T. brucei culture; cytotoxicity against L6 rat skeletal myoblast cells; tested under same conditions as fexinidazole and nifurtimox [1] |
Why This Matters
The 3-nitrotriazole moiety confers a measurable selectivity advantage over 2-nitroimidazole analogues, meaning that procurement of the nitro-triazole carboxylic acid building block—rather than an imidazole or non-nitrated triazole alternative—is essential for accessing this favorable therapeutic window.
- [1] Foscolos, A.-S.; Atherton, R. L.; Billia, M.; Georgiadis, M.-O.; Santarém, N.; Cordeiro da Silva, A.; Taylor, M. C.; Kelly, J. M.; Calogeropoulou, T.; Tsotinis, A.; Mavromoustakos, T.; Papanastasiou, I. P. Synthesis and Evaluation of Nitroheterocyclic Aromatic Adamantane Amides with Trypanocidal Activity. Part II. RSC Med. Chem. 2026, 17, 590–605. DOI: 10.1039/D5MD00527B. View Source
